1-Cyclobutancarbonyl-2,3-dihydro-1H-indol-5-amin
Übersicht
Beschreibung
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine has several scientific research applications:
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and induce apoptosis. Additionally, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may interact with proteins involved in cell signaling pathways, further modulating cellular responses.
Cellular Effects
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular behavior . These effects can result in altered cell proliferation, differentiation, and apoptosis, making the compound a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . Additionally, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses. These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, can maintain their stability under specific conditions, ensuring consistent biological activity . Prolonged exposure to certain environmental factors may lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo are essential to understand the temporal effects of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine on cellular function.
Dosage Effects in Animal Models
The effects of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation . Higher doses may lead to toxic or adverse effects, including cellular damage and organ toxicity. It is crucial to determine the optimal dosage range for 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine to maximize its therapeutic potential while minimizing adverse effects. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
Metabolic Pathways
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s biological activity and overall efficacy. Understanding the metabolic pathways of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is essential for predicting its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be introduced through acylation reactions, where the indole derivative reacts with cyclobutanecarbonyl chloride in the presence of a base like pyridine.
Reduction and Amination: The final step involves the reduction of the intermediate product followed by amination to introduce the amine group at the 5-position of the indole ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine can be compared with other indole derivatives such as:
1-Benzoyl-2,3-dihydro-1H-indol-5-amine: This compound has a benzoyl group instead of a cyclobutanecarbonyl group, which may affect its chemical reactivity and biological activity.
1-Acetyl-2,3-dihydro-1H-indol-5-amine: The presence of an acetyl group can lead to different pharmacokinetic properties and interactions with biological targets.
1-Propionyl-2,3-dihydro-1H-indol-5-amine: This compound features a propionyl group, which may influence its solubility and metabolic stability.
The uniqueness of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine lies in its cyclobutanecarbonyl group, which can confer distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGBFBASIMUYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.